![molecular formula C17H17BrO4 B3038960 3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid CAS No. 938298-60-3](/img/structure/B3038960.png)
3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid
Overview
Description
3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid, also known as BEMOBA, is an organic compound with a variety of uses in scientific research. It is a benzoic acid derivative, and is a white, crystalline solid that is soluble in ethanol and slightly soluble in water. BEMOBA is used in a wide range of scientific applications, including synthesis, biochemical and physiological research, and drug development.
Scientific Research Applications
- Researchers could investigate whether BEEMBA exhibits similar effects, potentially leading to novel antiplatelet therapies .
- The benzylic position in BEEMBA (adjacent to the bromine atom) is reactive. It can undergo oxidation to form a carboxylic acid functional group .
Platelet Aggregation Inhibition
Catalysis and Organic Synthesis
Mechanism of Action
Target of Action
Benzylic compounds typically interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets via processes such as free radical bromination, nucleophilic substitution, and oxidation . The compound may lose a hydrogen atom at the benzylic position, a process that can be resonance stabilized . This results in changes to the compound’s structure and, consequently, its interactions with its targets .
Biochemical Pathways
It’s worth noting that benzylic compounds can influence a variety of biochemical pathways due to their potential to undergo various chemical reactions .
Result of Action
The compound’s potential to undergo various chemical reactions suggests that it could influence a variety of cellular processes .
properties
IUPAC Name |
3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-7-5-4-6-11(12)2/h4-9H,3,10H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOSRAZMRNJGAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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